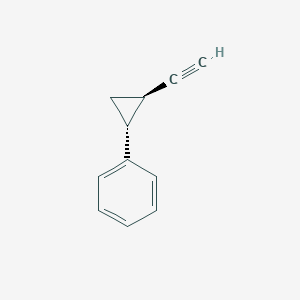

(trans-2-Ethynylcyclopropyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R)-2-ethynylcyclopropyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-9-8-11(9)10-6-4-3-5-7-10/h1,3-7,9,11H,8H2/t9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSXPVAFKWNQIA-MWLCHTKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@@H]1C[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 2 Ethynylcyclopropyl Benzene and Its Derivatives

Stereoselective Synthesis of the trans Isomer

Achieving a high diastereomeric excess of the trans isomer is a critical challenge in the synthesis of 1,2-disubstituted cyclopropanes. Various strategies have been developed to this end, primarily revolving around the method of cyclopropanation and the nature of the starting materials.

Ohira–Bestmann Reagent and Related Phosphonate-Based Alkyne Formations

A prominent and versatile method for the introduction of a terminal alkyne is through the use of the Ohira–Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). This reagent provides a one-pot conversion of aldehydes to alkynes under mild conditions, making it a highly valuable tool in multistep syntheses. sigmaaldrich.comresearchgate.net The reaction proceeds via the in situ generation of dimethyl (diazomethyl)phosphonate, which then reacts with the aldehyde. organic-chemistry.org

In a potential synthesis of (trans-2-ethynylcyclopropyl)benzene, a key intermediate would be trans-2-phenylcyclopropanecarbaldehyde. The Ohira-Bestmann reaction offers a direct route to convert this aldehyde into the desired terminal alkyne. The general experimental procedure involves treating the aldehyde with the Ohira–Bestmann reagent in the presence of a base, such as potassium carbonate, in a solvent like methanol. sigmaaldrich.com This method is often preferred over the related Seyferth-Gilbert homologation due to its milder conditions, which are more compatible with a wider range of functional groups. organic-chemistry.org

The mechanism of the Ohira-Bestmann reaction involves the deacylation of the reagent by a base to form a diazomethylphosphonate anion. This anion then adds to the aldehyde to form a β-hydroxy-α-diazo-phosphonate, which undergoes an intramolecular cyclization to an oxaphosphetane. Subsequent elimination of a phosphate (B84403) ester and nitrogen gas leads to the formation of the alkyne. organic-chemistry.org

Table 1: Representative Examples of Aldehyde to Alkyne Conversion using Phosphonate-Based Reagents

| Aldehyde Substrate | Reagent | Base | Solvent | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Ohira-Bestmann Reagent | K₂CO₃ | Methanol/Acetonitrile | High | sigmaaldrich.com |

| Various aromatic and aliphatic aldehydes | Ohira-Bestmann Reagent | K₂CO₃ | Methanol | Good to Excellent | durham.ac.uk |

| N-Boc-D-prolinal | Ohira-Bestmann Reagent | K₂CO₃ | Methanol/DCM | 74-76 | orgsyn.org |

This table presents data for analogous reactions to illustrate the general efficacy of the method.

Convergent and Linear Synthetic Strategies

The synthesis of this compound can be approached through either a linear or a convergent strategy. fiveable.medifferencebetween.comchemistnotes.comwikipedia.org

Table 2: Comparison of Linear and Convergent Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Linear | Conceptually simpler to plan. | Lower overall yield, longer reaction sequence. differencebetween.com |

| Convergent | Higher overall yield, more efficient. differencebetween.comchemistnotes.com | Requires more complex planning and synthesis of multiple fragments. |

Approaches to the Cyclopropyl (B3062369) Ring Formation

The construction of the cyclopropane (B1198618) ring is a pivotal step in the synthesis of this compound. The choice of method significantly influences the stereochemical outcome.

Carbene and Carbenoid-Mediated Cyclopropanation

A widely used method for forming cyclopropane rings is the addition of a carbene or a carbenoid to an alkene. wpmucdn.com For the synthesis of a precursor to this compound, the cyclopropanation of an alkene like cinnamyl alcohol or a derivative is a key transformation. The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple), is a classic and effective method for this purpose. wikipedia.orgtcichemicals.com This reaction is known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. tcichemicals.com

The use of a directing group, such as the hydroxyl group in cinnamyl alcohol, can enhance the stereoselectivity of the Simmons-Smith reaction, favoring the formation of the cyclopropane ring on the same face as the directing group. organic-chemistry.org

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions provide another powerful route to cyclopropanes. These methods often involve the generation of a reactive intermediate that can undergo a ring-closing reaction. For instance, a suitably substituted haloalkane with a nearby carbanion can cyclize via an intramolecular nucleophilic substitution to form a cyclopropane ring. nih.gov

A potential intramolecular strategy for a precursor to this compound could involve a Michael-initiated ring closure (MIRC). ub.ac.id In such a reaction, a nucleophile adds to an electron-deficient alkene, and the resulting enolate undergoes an intramolecular cyclization to form the cyclopropane ring. The stereoselectivity of MIRC reactions can often be controlled by the choice of catalyst and reaction conditions.

Control of Stereochemistry in Cyclopropanation

The formation of the trans isomer of 2-substituted cyclopropanes is often the desired outcome. The stereochemistry of the cyclopropanation can be influenced by several factors, including the choice of reagents, the presence of chiral catalysts or auxiliaries, and the stereochemistry of the starting alkene. researchgate.netresearchgate.net

In the case of carbene-mediated cyclopropanations, the use of bulky substituents on the carbene or the alkene can favor the formation of the more sterically stable trans product. Furthermore, the development of chiral catalysts for cyclopropanation reactions has enabled highly enantioselective and diastereoselective syntheses. researchgate.net

For reactions like the Simmons-Smith cyclopropanation of cinnamyl alcohol, the hydroxyl group directs the cyclopropanation to occur syn to it. Subsequent chemical manipulation of the resulting hydroxymethylcyclopropane can then lead to the desired trans arrangement of the phenyl and ethynyl (B1212043) (or its precursor) groups. The diastereoselectivity of these reactions is often high, with trans to cis ratios exceeding 10:1 being reported for similar systems. researchgate.net

Table 3: Factors Influencing Stereochemistry in Cyclopropanation

| Method | Key Factors for trans Selectivity |

| Carbene/Carbenoid Addition | Steric hindrance, choice of catalyst, stereochemistry of the alkene. researchgate.net |

| Simmons-Smith Reaction | Directing groups (e.g., hydroxyl), chelation control. organic-chemistry.orgresearchgate.net |

| Intramolecular Cyclization | Stereochemistry of the precursor, reaction conditions. |

Formation of the Ethynyl Moiety

Elimination Reactions for Alkyne Generation

Elimination reactions provide a classical and effective means of generating alkynes. These methods typically start with a precursor molecule, such as an aldehyde or a dihalide, attached to the cyclopropane ring and convert it into the desired ethynyl group through a one or two-step process.

One of the most prominent methods for converting an aldehyde into a terminal alkyne is the Corey-Fuchs reaction . wikipedia.orgjk-sci.com This two-step protocol begins with the reaction of an aldehyde, in this case, trans-2-phenylcyclopropanecarbaldehyde, with carbon tetrabromide and triphenylphosphine (B44618). alfa-chemistry.com This step generates a 1,1-dibromoalkene intermediate. tcichemicals.com In the second step, treatment of this intermediate with a strong base, such as n-butyllithium, induces elimination of two equivalents of hydrogen bromide to yield the terminal alkyne. jk-sci.comorganic-chemistry.org The use of zinc dust can sometimes improve yields and simplify purification by reducing the amount of triphenylphosphine needed. jk-sci.comalfa-chemistry.com

Another powerful one-carbon homologation technique is the Seyferth-Gilbert homologation . wordpress.comwikipedia.org This reaction transforms an aldehyde directly into a terminal alkyne using a specialized reagent, typically dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent). chemeurope.com The reaction proceeds by nucleophilic attack of the deprotonated phosphonate (B1237965) on the aldehyde, followed by a sequence of steps including the formation of a vinyl diazo intermediate, loss of nitrogen gas, and a 1,2-hydride shift to form the alkyne. wordpress.comwikipedia.org A popular variant, the Ohira-Bestmann modification , uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which can be used with milder bases like potassium carbonate, making it compatible with a wider array of functional groups. wikipedia.org

A more traditional approach involves the double dehydrohalogenation of a dihalide. openstax.org This method can start from either a geminal dihalide (both halogens on the same carbon) or a vicinal dihalide (halogens on adjacent carbons). chemistrysteps.com For the synthesis of this compound, a precursor like (trans-2-(1,1-dihaloethyl)cyclopropyl)benzene would be treated with a strong base, such as sodium amide (NaNH₂), to eliminate two molecules of hydrogen halide and form the alkyne. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction proceeds via two successive E2 elimination steps, with a vinylic halide as an intermediate. masterorganicchemistry.comfiveable.me

| Reaction Name | Starting Material | Key Reagents | Intermediate | Product |

| Corey-Fuchs Reaction | Aldehyde | 1. CBr₄, PPh₃2. n-BuLi | 1,1-Dibromoalkene | Terminal Alkyne |

| Seyferth-Gilbert Homologation | Aldehyde | Dimethyl (diazomethyl)phosphonate, KOtBu | Vinyl diazo-intermediate | Terminal Alkyne |

| Ohira-Bestmann Modification | Aldehyde | Ohira-Bestmann reagent, K₂CO₃, MeOH | Vinyl diazo-intermediate | Terminal Alkyne |

| Double Dehydrohalogenation | Dihaloalkane | Strong base (e.g., NaNH₂) | Vinylic Halide | Alkyne |

Coupling Reactions for Ethynyl Group Introduction (e.g., Sonogashira related processes)

Instead of forming the alkyne on the cyclopropane ring, it can be attached directly through cross-coupling reactions. The Sonogashira coupling is a premier method for this purpose, creating a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve coupling a suitable cyclopropyl derivative with an acetylene (B1199291) source.

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgyoutube.com A plausible route would involve the reaction of a trans-2-phenylcyclopropyl halide (or triflate) with a protected alkyne like trimethylsilylacetylene. The trimethylsilyl (B98337) (TMS) group serves as a convenient protecting group for the terminal alkyne and can be easily removed after the coupling reaction. wikipedia.orglibretexts.org The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance for a wide range of functional groups. wikipedia.org While the copper co-catalyst is standard, copper-free variations have been developed to prevent the undesired homocoupling of the alkyne partner (Glaser coupling). wikipedia.orgorganic-chemistry.org

| Reaction Component | Typical Example | Purpose |

| Aryl/Vinyl Halide | trans-2-Phenylcyclopropyl bromide | The electrophilic coupling partner. |

| Terminal Alkyne | Trimethylsilylacetylene | The nucleophilic coupling partner (after activation). |

| Palladium Catalyst | Pd(PPh₃)₄ | Facilitates the catalytic cycle (oxidative addition, reductive elimination). |

| Copper(I) Co-catalyst | CuI | Activates the alkyne to form a copper acetylide. youtube.com |

| Base | Triethylamine (Et₃N) | Neutralizes the HX byproduct and aids in acetylide formation. wikipedia.orgyoutube.com |

Benzene (B151609) Ring Introduction and Functionalization Prior to Conjugation

The synthesis of the target molecule requires the presence of a trans-substituted phenylcyclopropane core. This can be achieved by forming the cyclopropane ring on a molecule that already contains the phenyl group. A common strategy is the cyclopropanation of styrene (B11656). Various methods exist for this transformation, including those that use diazo compounds or Simmons-Smith type reagents. rsc.org For instance, photocatalytic methods have been developed for the cyclopropanation of styrenes to produce the desired trans-adduct predominantly. rsc.org

Alternatively, the synthesis can begin with a molecule that already contains the phenylcyclopropane skeleton, such as trans-2-phenylcyclopropanecarboxylic acid. This key intermediate can itself be synthesized from trans-cinnamic acid. researchgate.net The carboxylic acid can then be converted into other functional groups, such as the aldehyde required for the Corey-Fuchs or Seyferth-Gilbert reactions.

Functionalization of the benzene ring is often best accomplished before the cyclopropane ring is constructed. This allows for the use of a wide range of standard aromatic substitution reactions on simpler starting materials like substituted styrenes or cinnamic acids. For example, brominated or methoxylated styrenes can be used as starting materials for cyclopropanation, leading to the corresponding substituted this compound derivatives after subsequent steps. researchgate.net This pre-functionalization approach avoids potential complications from the reactivity of the cyclopropyl or ethynyl groups under the conditions of electrophilic aromatic substitution.

Total Synthesis Strategies for Analogs and Precursors

A complete synthetic plan for this compound logically combines the strategies discussed above. A representative total synthesis could start from a commercially available, and potentially substituted, styrene.

Cyclopropanation : The styrene is first converted to the corresponding trans-2-arylcyclopropanecarboxylate ester. This can be achieved using rhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate. researchgate.net

Functional Group Interconversion : The ester group is then reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). Subsequent oxidation of the alcohol, for example with pyridinium (B92312) chlorochromate (PCC), yields the crucial aldehyde, trans-2-phenylcyclopropanecarbaldehyde.

Alkyne Formation : Finally, the aldehyde is converted to the terminal alkyne using a one-carbon homologation method. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is an excellent choice due to its mild conditions and high yields for terminal alkynes from aldehydes. wikipedia.org

This multi-step approach is modular, allowing for the synthesis of various analogs by simply changing the starting substituted styrene.

| Step | Transformation | Starting Material | Key Reagents | Product |

| 1 | Cyclopropanation | Styrene | Ethyl diazoacetate, Rh₂(OAc)₄ | Ethyl trans-2-phenylcyclopropanecarboxylate |

| 2a | Reduction | Ester from Step 1 | LiAlH₄ | (trans-2-Phenylcyclopropyl)methanol |

| 2b | Oxidation | Alcohol from Step 2a | PCC | trans-2-Phenylcyclopropanecarbaldehyde |

| 3 | Alkyne Synthesis | Aldehyde from Step 2b | Ohira-Bestmann Reagent, K₂CO₃, MeOH | This compound |

Reactivity and Mechanistic Pathways of Trans 2 Ethynylcyclopropyl Benzene

Reactions of the Ethynyl (B1212043) Group

The reactivity of the alkyne in (trans-2-Ethynylcyclopropyl)benzene is dominated by transformations of the triple bond itself and functionalizations of the terminal C(sp)–H bond.

Oxidative Transformations of the Alkyne

The carbon-carbon triple bond of the ethynyl group is susceptible to oxidative cleavage by strong oxidizing agents. masterorganicchemistry.com This process breaks the alkyne into two separate carboxylic acid fragments. youtube.com Common reagents for this transformation include ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄). wikipedia.orgyoutube.com

In the case of this compound, oxidative cleavage of the alkyne would break the C≡C bond, leading to the formation of two carboxylic acids. The terminal alkyne carbon would be oxidized to formic acid, which is often further oxidized to carbon dioxide under the reaction conditions, while the internal alkyne carbon, attached to the cyclopropane (B1198618) ring, would yield trans-2-phenylcyclopropane-1-carboxylic acid. youtube.com Another powerful method for the oxidative cleavage of alkynes utilizes ruthenium tetroxide (RuO₄), often generated in situ from RuO₂ and an oxidant like Oxone. nih.gov This method is efficient for converting both terminal and internal alkynes into carboxylic acids. nih.gov

The general transformation is as follows: this compound + [O] → trans-2-Phenylcyclopropane-1-carboxylic acid + CO₂

C(sp)–H Bond Functionalizations

The terminal hydrogen on the alkyne is acidic, allowing for a variety of deprotonation-functionalization reactions. More modern approaches focus on the direct, catalytic functionalization of this C(sp)–H bond, which offers greater atom economy.

The catalytic dehydrogenative borylation of the terminal C(sp)–H bond is a powerful method for synthesizing alkynylboronates, which are versatile intermediates in organic synthesis. nih.gov This transformation is typically achieved using a transition metal catalyst and a boron source like pinacolborane (HBPin). A significant challenge in the borylation of terminal alkynes is preventing the competing hydroboration of the triple bond. nih.gov

Several catalytic systems have been developed to achieve high chemoselectivity for C–H borylation. For instance, an iridium complex featuring a SiNN pincer ligand has been shown to be strictly chemoselective for the C–H borylation of various terminal alkynes, providing the corresponding alkynylboronates in high yields at ambient temperature. nih.gov Other earth-abundant metal catalysts based on manganese and aluminum have also proven effective. chemrxiv.orgrsc.orged.ac.uk A manganese(II) complex with a bis(N-heterocyclicsilylene) ligand catalyzes the C(sp)-H borylation of both aromatic and aliphatic terminal alkynes with excellent chemoselectivity, operating without the need for additives. chemrxiv.orgrsc.org Similarly, aluminum hydride catalysts, when paired with a tethered intramolecular amine ligand, can switch their reactivity from the typical hydroalumination to a selective C–H borylation pathway. ed.ac.uked.ac.uk

Catalytic Systems for C(sp)-H Borylation of Terminal Alkynes

| Catalyst System | Boron Source | Key Features |

|---|---|---|

| Iridium-SiNN Pincer Complex | (RO)₂BH | Strict chemoselectivity for C-H borylation over hydroboration. nih.gov |

| Bis(N-heterocyclicsilylene)Manganese(II) Complex | HBPin | Excellent chemoselectivity; no additives required. chemrxiv.orgrsc.org |

| Aluminum Hydride with Amine Ligand | HBPin | Reactivity switched from hydroalumination to C-H borylation. ed.ac.uked.ac.uk |

Alkynylsilanes are crucial building blocks in synthetic chemistry, and their preparation via catalytic C(sp)–H silylation of terminal alkynes is a highly efficient strategy. researchgate.net These reactions avoid the use of stoichiometric strong bases like organolithium reagents. nih.gov

Copper-catalyzed systems have been developed for the C(sp)–H silylation of terminal alkynes, which can then proceed through further hydrosilylation and hydrogenation steps to yield gem-disilylalkanes. acs.org In this sequence, both copper hydride and copper acetylide species are identified as key active intermediates. acs.org

Metal-free approaches have also been established. A notable method employs a carboxylate catalyst, such as quaternary ammonium (B1175870) pivalate, with N,O-bis(silyl)acetamides serving as the silylating agent. nih.govjyu.fi This reaction proceeds under mild conditions and is initiated by a turnover-determining deprotonation step. nih.gov Another innovative metal-free method uses N-tert-butyl-N'-silyldiazenes as silylating pro-bases, activated by catalytic amounts of potassium hydroxide. researchgate.net Interestingly, when this method was applied to cyclopropylacetylene, a mixture of the desired silylacetylene and a bis-silylated product was observed, indicating that the propargylic C–H bond on the cyclopropane ring also possesses enhanced acidity due to ring strain. researchgate.net

Catalytic Systems for C(sp)-H Silylation of Terminal Alkynes

| Catalyst System | Silylating Agent | Key Features |

|---|---|---|

| Copper(I) acetate/dppp | Hydrosilanes | Proceeds via C-H silylation, hydrosilylation, and hydrogenation to form gem-disilylalkanes. acs.org |

| Quaternary Ammonium Pivalate (metal-free) | N,O-bis(silyl)acetamides | Mild, metal-free conditions; turnover-determining deprotonation. nih.gov |

| KOH (metal-free) | N-tert-butyl-N'-silyldiazenes | Functions via a silylated pro-base; potential for bis-silylation with cyclopropylacetylenes. researchgate.net |

Hypervalent iodine reagents, particularly ethynylbenziodoxolones (EBX), have emerged as powerful electrophilic alkyne synthons. ed.ac.uk In analogous arylcyclopropane systems, the direct light activation of EBX reagents enables oxidative C–H alkynylation. chemrxiv.orgacs.org This reaction proceeds without a catalyst and can be controlled by the substrate. acs.org

Irradiation of an arylcyclopropane with visible light in the presence of an EBX reagent can lead to two different outcomes: C–H alkynylation or C–C bond oxyalkynylation. acs.org The reaction pathway is highly dependent on the substitution pattern of the aryl group on the cyclopropane. For instance, arylcyclopropanes with unsubstituted or electron-rich phenyl groups tend to undergo a ring-opening oxyalkynylation. In contrast, introducing bulky substituents at the ortho positions of the benzene (B151609) ring, such as two methyl groups, completely switches the selectivity to favor the alkynylation of the benzylic C–H bond of the cyclopropane ring. acs.org Computational studies suggest this switch occurs because the ortho-methyl groups facilitate a nearly barrierless C–H activation process. acs.org This substrate-controlled selectivity provides a sophisticated method for the functionalization of arylcyclopropanes. chemrxiv.orgacs.org

Cycloaddition Reactions Involving the Alkyne Moiety

The alkyne functionality in this compound can participate in various cycloaddition reactions, serving as a two-π-electron component. These reactions are fundamental for constructing cyclic and polycyclic systems. jyu.fisci-hub.se

A classic example is the [4+2] Diels-Alder cycloaddition, where the alkyne acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.orgtamu.edu For the reaction to be efficient, the dienophile is typically activated by an electron-withdrawing group; however, non-activated alkynes can still react, often under more forcing conditions. libretexts.org The reaction of this compound with a diene like 1,3-butadiene (B125203) would yield a cycloadduct containing a cyclohexadiene ring fused to the cyclopropane.

The alkyne can also participate in [2+2+2] cycloadditions, a powerful transition-metal-catalyzed method for synthesizing substituted benzene rings. researchgate.netjyu.fi In such a reaction, this compound could be co-cyclotrimerized with two equivalents of another alkyne, or with a diyne, to rapidly build complex aromatic structures.

Furthermore, the strained vinylcyclopropane (B126155) (VCP) moiety, which can be seen as an analogue, is known to participate in transition metal-catalyzed [3+2] and [5+2] cycloadditions. pku.edu.cnresearchgate.net While the ethynyl group itself is the primary site of cycloaddition in the context of this article, the broader reactivity of the molecule includes the potential for the cyclopropane ring to act as a three-carbon synthon in the presence of suitable catalysts and reaction partners. pku.edu.cn The alkyne can also undergo [3+2] cycloadditions with 1,3-dipoles like azides (in the Huisgen cycloaddition) or nitrones to form five-membered heterocycles. nih.gov

Reactions of the Cyclopropyl (B3062369) Ring

The cyclopropane ring is characterized by significant ring strain (approximately 27.5 kcal/mol), which makes it susceptible to ring-opening reactions that relieve this strain. ox.ac.uknih.gov This inherent reactivity is a defining feature of this compound.

The cleavage of one of the C-C bonds of the cyclopropane ring can be initiated by various means, including oxidation or the application of thermal or acidic conditions, leading to rearranged or functionalized products.

Aryl cyclopropanes are susceptible to ring-opening initiated by single electron transfer (SET) to an oxidant. researchgate.netnih.gov The phenyl group in this compound can be oxidized to a radical cation. This intermediate is stabilized by the phenyl ring, facilitating the cleavage of an adjacent C-C bond in the cyclopropane ring. This process, known as ring scission, results in the formation of a distonic radical cation, where the charge and radical centers are separated. nih.govnih.gov

The regioselectivity of the ring-opening is governed by which cyclopropyl C-C bond cleaves. Cleavage typically occurs to form the most stable radical intermediate. The resulting open-chain radical cation can then be trapped by nucleophiles or undergo further rearrangement. nih.govacs.org This method provides a pathway to 1,3-difunctionalized products from a cyclopropane precursor. nih.gov The presence of the ethynyl group would likely influence the stability of the intermediates and the subsequent reaction pathways.

The considerable strain energy stored in the cyclopropane ring serves as a powerful thermodynamic driving force for rearrangement reactions. ox.ac.uknih.gov These transformations can be initiated thermally or by acid catalysis.

Thermal Rearrangements: Upon heating, ethynylcyclopropanes can undergo complex rearrangements. Computational studies on related systems, like 1-ethynyl-2-methylcyclopropane, indicate that these transformations can proceed through various pathways, including the formation of intermediates like bicyclo[3.1.0]hexene derivatives. nih.govmetu.edu.trresearchgate.net A well-known process for related systems is the vinylcyclopropane-cyclopentene rearrangement, a ring expansion that can occur through either a concerted pericyclic pathway or a diradical intermediate. wikipedia.org Given the structural similarity, this compound could potentially undergo analogous strain-releasing isomerizations.

Acid-Catalyzed Rearrangements: In the presence of acid, phenylcyclopropanes can undergo ring-opening. Protonation can occur on the cyclopropane ring, leading to the formation of a carbocation. This cation then rearranges to a more stable species, often resulting in ring-opened products. thieme-connect.de For this compound, protonation could also potentially occur at the ethynyl group, initiating a different set of rearrangement cascades. The ultimate product would depend on the specific reaction conditions and the relative stabilities of the various cationic intermediates.

Vinylic Radical and Carbocation Pathways as Mechanistic Probes

While the cyclopropyl ring is stable under certain conditions, it can be selectively opened through specific mechanistic pathways, serving as a valuable probe for reaction mechanisms. The functionalization of arylcyclopropanes, including this compound, has been achieved through pathways involving radical cations. researchgate.net

Visible-light-promoted photoredox catalysis has emerged as a key strategy. researchgate.net In this process, a single-electron transfer (SET) from the electron-rich arylcyclopropane can occur, generating an aryl radical cation. This weakens a C-C bond within the strained cyclopropane ring. A subsequent nucleophilic attack leads to the regioselective cleavage of the ring, forming a stabilized benzylic radical. This intermediate can then be further functionalized. researchgate.netrsc.org

These studies highlight that the phenyl group is critical for this type of reactivity, activating the cyclopropane ring for single-electron oxidation. The regioselectivity of the ring-opening, where the nucleophile attacks the carbon bearing the aryl group, provides insight into the electronic distribution in the radical cation intermediate. researchgate.net Thus, the behavior of the cyclopropyl ring—whether it remains intact or opens—acts as a clear indicator of the operative reaction mechanism, distinguishing between pathways like concerted cycloadditions and single-electron transfer processes.

Reactions of the Benzene Moiety

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as a Wheland intermediate or arenium ion), followed by the loss of a proton to restore the ring's aromaticity. libretexts.orglumenlearning.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The reactivity of the benzene ring towards EAS is significantly influenced by the substituent it carries. Substituents that donate electron density to the ring make it more nucleophilic and thus more reactive towards electrophiles. These are known as activating groups. Conversely, electron-withdrawing groups decrease the ring's electron density, making it less reactive, and are termed deactivating groups. libretexts.orgyoutube.com

Regioselectivity and Directing Effects of Substituents

The substituent on the benzene ring not only affects the reaction rate but also dictates the position (ortho, meta, or para) of the incoming electrophile. This is known as regioselectivity. chemistrytalk.org

Activating Groups: These groups direct incoming electrophiles to the ortho and para positions. They are called ortho, para-directors. This is because they can stabilize the arenium ion intermediate through resonance or inductive effects, particularly when the positive charge is located on the carbon atom to which they are attached. organicchemistrytutor.comyoutube.com Examples include alkyl, hydroxyl (-OH), and amino (-NH2) groups. cognitoedu.org

Deactivating Groups: Most deactivating groups direct incoming electrophiles to the meta position. wikipedia.org This is not because they activate the meta position, but because they destabilize the ortho and para intermediates more than the meta intermediate. youtube.com Halogens are an exception; they are deactivating due to their inductive effect but are ortho, para-directors because their lone pairs can help stabilize the intermediate through resonance. youtube.com

The (trans-2-ethynyl)cyclopropyl substituent in this compound presents a combination of effects. The cyclopropyl group, due to the high p-character of its C-C bonds, acts as an electron-donating group and is known to be an activating ortho, para-director. The ethynyl group is generally considered to be weakly electron-withdrawing. In such substituted systems, the stronger activating group typically governs the regioselectivity. Therefore, the (trans-2-ethynyl)cyclopropyl group is expected to function as an ortho, para-director , activating the ring for electrophilic aromatic substitution.

| Substituent Property | Directing Effect | Expected Major Products in EAS |

| Electron-donating (activating) | Ortho, Para | Ortho and Para isomers |

| Electron-withdrawing (deactivating) | Meta | Meta isomer |

Functionalization of Arylcyclopropanes

The functionalization of arylcyclopropanes is a field of growing interest, though it has faced challenges due to the stability of the cyclopropane ring in the absence of activating donor-acceptor substitution patterns. researchgate.net Recent advances have focused on strategies that leverage the electronic properties of the aryl group to facilitate ring-opening reactions, leading to 1,3-difunctionalized products. researchgate.netresearchgate.net

As mentioned previously (Section 3.2.3), photoredox catalysis has proven effective. By generating a radical cation on the aromatic ring, the adjacent cyclopropane C-C bond is weakened and cleaved by a nucleophile. rsc.org This strategy has been used for various transformations, including oxo-aminations and hydroheterofunctionalizations. researchgate.netresearchgate.net Another approach involves the use of highly reactive Lewis superacids, which are capable of activating and opening the cyclopropane ring through a formal 1,3-hydroboration without the need for a catalyst. researchgate.net These methods provide pathways to valuable linear carbon chains from the cyclic precursor, demonstrating the synthetic utility of arylcyclopropanes as synthons.

Inter-Moiety Reactivity and Electronic Communication

The cyclopropyl group, through its unique electronic structure, donates electron density to the attached benzene ring. This conjugation activates the ring towards electrophilic attack, directing substitution to the ortho and para positions (Section 3.3.1.1). This demonstrates a clear electronic flow from the cyclopropane to the benzene ring.

Conversely, the phenyl group enables the selective ring-opening of the cyclopropane under oxidative conditions (e.g., photoredox catalysis), as seen in Section 3.2.3. The formation of a radical cation is stabilized by the aromatic system, which in turn labilizes the cyclopropane ring. This shows electronic influence flowing from the benzene ring to the cyclopropane.

The ethynyl group, being a π-system, also participates in this electronic network. Its reactivity, for instance as a dienophile in a Diels-Alder reaction, is modulated by the electronic character of the arylcyclopropyl substituent. Furthermore, the acetylene (B1199291) linker provides a rigid, linear geometry that can be useful in designing more complex molecular architectures. chemrxiv.org The functionalization of terminal alkynes is a well-established field, suggesting that this part of the molecule can be modified through reactions like coupling, hydration, or hydrohalogenation, with the reactivity being influenced by the electronic push from the rest of the molecule. chemrxiv.orgchemrxiv.org

This interplay means that a reaction targeting one part of the molecule can be electronically influenced by the other parts, and conversely, the choice of reaction can depend on which moiety is intended to react while leaving others intact.

Conjugation Effects Between Aromatic, Cyclopropyl, and Ethynyl Systems

The electronic communication between the phenyl, cyclopropyl, and ethynyl groups in this compound is a key determinant of its properties and reactivity. This interaction, often termed conjugation, involves the delocalization of π-electrons across the molecule. The cyclopropyl ring, with its "bent" or Walsh orbitals, can participate in this conjugation, acting as a bridge between the aromatic and acetylenic π-systems.

The extent of this conjugation can be understood by considering both through-bond and through-space interactions. Through-bond conjugation involves the overlap of orbitals along the covalent bond framework, while through-space conjugation can occur between non-bonded atoms that are in close spatial proximity. In this compound, the primary mode of electronic communication is through-bond conjugation. The p-orbitals of the phenyl ring and the ethynyl group can interact with the Walsh orbitals of the cyclopropane ring, which have π-like character. This delocalization of electron density affects the molecule's ground-state properties, such as bond lengths and spectroscopic characteristics, as well as its reactivity in chemical transformations.

Research on analogous aryl-substituted cyclopropyl acetylenes has provided evidence for these conjugation effects. nih.gov For instance, the electronic nature of substituents on the phenyl ring can influence the electron density at the acetylenic carbons, which in turn affects the molecule's susceptibility to electrophilic or nucleophilic attack. nih.gov

Detailed Research Findings:

Computational studies on related systems, such as phenyl-substituted cyclopropanes and fulvenes, have been instrumental in quantifying the electronic interactions. rsc.orgbhu.ac.in These studies often employ methods like Density Functional Theory (DFT) to analyze the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's reactivity.

For a molecule like this compound, the HOMO is expected to have significant contributions from the phenyl ring and the cyclopropyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered more on the ethynyl group, rendering it a target for nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's stability and the energy required for electronic excitation.

Spectroscopic techniques such as UV-Vis and NMR spectroscopy can provide experimental evidence of conjugation. In the UV-Vis spectrum, conjugation typically leads to a bathochromic (red) shift of the absorption maximum compared to non-conjugated systems. scielo.org.zanih.gov This is because the delocalization of electrons lowers the energy gap between the ground and excited states. In the case of this compound, the interaction between the three moieties would be expected to result in a lower energy electronic transition than that of isolated benzene, cyclopropane, or ethyne (B1235809) chromophores.

The following table summarizes the expected effects of conjugation on the spectroscopic and electronic properties of this compound, based on general principles and data from analogous systems.

| Property | Expected Effect of Conjugation | Rationale |

| UV-Vis λmax | Bathochromic (red) shift | Lowered HOMO-LUMO gap due to extended π-delocalization. |

| 13C NMR Chemical Shifts | Shielding/deshielding effects | Altered electron density at specific carbon atoms due to electron delocalization. |

| Bond Lengths | Intermediate bond lengths | Partial double bond character in formally single bonds due to electron delocalization. |

| HOMO Energy | Increased (less negative) | Destabilization of the HOMO due to antibonding interactions in the conjugated system. |

| LUMO Energy | Decreased (more negative) | Stabilization of the LUMO due to bonding interactions in the conjugated system. |

Influence of Ring Strain on Overall Reactivity and Selectivity

The cyclopropane ring in this compound possesses significant ring strain, estimated to be around 27.5 kcal/mol. This strain arises from the deviation of the internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°) and from torsional strain due to the eclipsed conformations of the hydrogen atoms. This stored energy makes the cyclopropane ring susceptible to ring-opening reactions, which can be a powerful driving force in chemical transformations.

Detailed Research Findings:

In the context of this compound, the phenyl and ethynyl groups play a crucial role in directing the outcome of ring-opening reactions. For instance, in reactions involving electrophilic attack, the initial interaction may occur at the electron-rich phenyl ring or the π-bond of the ethynyl group. However, the presence of the strained cyclopropane ring can lead to subsequent rearrangement and ring-opening.

Studies on the reactions of aryl-substituted cyclopropyl ketones and similar systems have shown that the regioselectivity of ring cleavage is often dictated by the ability of the substituents to stabilize the resulting intermediates. acs.orgacs.orgrsc.orgorganic-chemistry.org For this compound, cleavage of the bond between the carbon bearing the phenyl group and the unsubstituted carbon would lead to a benzylic carbocation or radical, which is a stabilized intermediate.

The influence of ring strain is not limited to ring-opening reactions. The strain also affects the reactivity of the adjacent functional groups. The Walsh orbitals of the cyclopropane ring can interact with the π-system of the ethynyl group, influencing its reactivity towards addition reactions. For example, the gold-catalyzed hydration of aryl-substituted cyclopropyl acetylenes has been shown to proceed without rearrangement, suggesting that the cyclopropyl group can modulate the electronic properties of the alkyne without undergoing ring-opening under certain catalytic conditions. nih.gov

The following table summarizes the potential influence of ring strain on the reactivity and selectivity of this compound.

| Reaction Type | Influence of Ring Strain | Expected Selectivity |

| Electrophilic Addition to Alkyne | May lead to ring-opening or rearrangement | The regioselectivity would depend on the stability of the intermediate carbocation. |

| Radical Reactions | Can facilitate ring-opening | Cleavage of the cyclopropane ring to form a stable radical intermediate. |

| Transition Metal-Catalyzed Reactions | Can be a substrate for oxidative addition and ring-opening | The regioselectivity of bond cleavage can be controlled by the nature of the metal and ligands. |

| Thermal Reactions | May undergo pericyclic reactions or rearrangements | The high energy of the ground state due to ring strain can lower the activation energy for these processes. |

Spectroscopic Characterization and Structural Analysis of Trans 2 Ethynylcyclopropyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For (trans-2-Ethynylcyclopropyl)benzene, both ¹H and ¹³C NMR spectroscopy provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, cyclopropyl (B3062369), and ethynyl (B1212043) protons. The protons on the monosubstituted benzene (B151609) ring would typically appear in the downfield region, approximately between δ 7.0 and 7.5 ppm. The integration of these signals would correspond to five protons. The splitting pattern of these aromatic protons can sometimes be complex due to second-order effects, but often presents as a multiplet.

The cyclopropyl protons are anticipated to resonate in the upfield region, characteristic of strained ring systems. The trans configuration of the substituents on the cyclopropane (B1198618) ring leads to specific coupling constants (J-values) between the vicinal protons, which are crucial for confirming the stereochemistry. The ethynyl proton (H-C≡), being attached to an sp-hybridized carbon, is expected to appear as a singlet or a narrow triplet (if coupled to the adjacent cyclopropyl proton) in the range of δ 2.0-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, one would expect to see signals corresponding to the aromatic carbons, the cyclopropyl carbons, and the two sp-hybridized ethynyl carbons. The carbons of the phenyl group typically resonate in the δ 125-140 ppm range. The two carbons of the ethynyl group are expected in the δ 70-90 ppm region. The sp³-hybridized carbons of the cyclopropane ring are characteristically found in the upfield region, generally between δ 10 and 30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 7.0 - 7.5 | 125 - 140 |

| Cyclopropyl (C₃H₄) | 1.0 - 2.5 | 10 - 30 |

| Ethynyl (C≡CH) | 2.0 - 3.0 | 70 - 90 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₀), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) of 142. The high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation pattern in the electron ionization (EI) mass spectrum would likely involve characteristic losses. A common fragmentation pathway for phenyl-substituted compounds is the loss of the substituent to form a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another potential fragmentation could involve the cleavage of the cyclopropyl ring or the loss of the ethynyl group.

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for each of its functional moieties.

C-H stretching (aromatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, in the range of 3030-3100 cm⁻¹.

C=C stretching (aromatic): The stretching of the carbon-carbon double bonds in the benzene ring gives rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-H stretching (alkyne): The terminal alkyne C-H bond exhibits a sharp, characteristic stretching vibration at approximately 3300 cm⁻¹.

C≡C stretching (alkyne): The carbon-carbon triple bond stretch is expected to show a weak to medium intensity band in the 2100-2140 cm⁻¹ region.

C-H stretching (cyclopropyl): The C-H bonds of the cyclopropane ring will show stretching vibrations in the region of 2900-3000 cm⁻¹.

Out-of-plane C-H bending (aromatic): The substitution pattern on the benzene ring can often be inferred from the strong absorption bands in the 690-900 cm⁻¹ region. For a monosubstituted benzene ring, two strong bands are typically observed around 690-710 cm⁻¹ and 730-770 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl and ethynyl groups, which are chromophores, suggests that this compound will absorb in the ultraviolet region. The benzene ring typically shows a strong absorption band around 204 nm and a weaker, fine-structured band around 254 nm. Conjugation with the ethynyl and cyclopropyl groups may cause a slight shift in the position and intensity of these bands.

Stereochemical Assignment and Confirmation (trans isomer)

The designation of the trans isomer is critical to defining the three-dimensional structure of the molecule. This stereochemistry is typically established during the synthesis of the compound through stereospecific or stereoselective reactions.

The confirmation of the trans configuration is primarily achieved through ¹H NMR spectroscopy. The coupling constant (J-value) between the two vicinal protons on the cyclopropane ring is diagnostic of their relative orientation. For a trans relationship, the coupling constant is generally smaller (typically 2-5 Hz) compared to the coupling constant for cis protons (typically 5-9 Hz). Detailed analysis of the coupling patterns in the ¹H NMR spectrum, potentially aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy), can definitively establish the trans stereochemistry.

X-ray Crystallography (if applicable for derivatives or solid forms)

X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure in the solid state. If this compound or a suitable crystalline derivative can be prepared, single-crystal X-ray diffraction analysis would offer a definitive confirmation of its molecular structure.

This technique would provide precise bond lengths, bond angles, and torsional angles, unequivocally confirming the trans relationship between the phenyl and ethynyl substituents on the cyclopropane ring. The resulting crystal structure would also reveal details about the intermolecular interactions and the packing of the molecules in the crystal lattice. While obtaining suitable crystals can be a challenge, the information provided by X-ray crystallography is unparalleled in its detail and accuracy for structural elucidation.

Computational and Theoretical Chemistry of Trans 2 Ethynylcyclopropyl Benzene

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of (trans-2-Ethynylcyclopropyl)benzene. These computational methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are employed to predict the molecule's geometry, bond lengths, bond angles, and electronic distribution. nih.gov

For a molecule like this compound, calculations would typically begin with a geometry optimization to find the lowest energy conformation. DFT methods, particularly with hybrid functionals like B3LYP, are well-suited for this purpose, providing a good balance between computational cost and accuracy for organic molecules. researchgate.netyoutube.com The choice of basis set, such as the 6-31G(d) or larger sets like the aug-cc-pVTZ, is crucial for obtaining reliable results. nih.gov

The electronic structure can be further analyzed by examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of the molecule's reactivity, identifying the most likely sites for electrophilic and nucleophilic attack. The benzene (B151609) radical anion, a related structure, has been studied to understand its complex electronic structure and the Jahn-Teller effect. openstax.org Analysis of the molecular electrostatic potential (MEP) map would also reveal the charge distribution and regions of positive and negative electrostatic potential, highlighting the electron-rich alkyne and phenyl groups and the electron-deficient regions. youtube.com

Below is a table of predicted bond lengths for a related compound, showcasing the type of data generated from these calculations.

| Bond | Predicted Bond Length (Å) using B3LYP/6-31G(d) |

| C-C (cyclopropane) | 1.510 |

| C-C (phenyl) | 1.390 |

| C≡C (ethynyl) | 1.205 |

| C-H (phenyl) | 1.084 |

| C-H (cyclopropane) | 1.088 |

| C-H (ethynyl) | 1.065 |

This table is illustrative and based on typical values for similar functional groups.

Mechanistic Investigations through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms involving this compound. It allows for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction kinetics.

Transition State Analysis for Key Transformations

Key transformations for this compound could include reactions of the ethynyl (B1212043) group, such as cycloadditions or nucleophilic additions, and reactions involving the cyclopropane (B1198618) ring, like ring-opening. DFT calculations can be used to locate the transition state (TS) structures for these reactions. youtube.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

The process involves proposing a reaction pathway and then using specialized algorithms to find the geometry of the transition state. Once a candidate TS structure is found, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. The nature of this imaginary frequency can be visualized to confirm that the TS connects the desired reactants and products.

Energy Profiles and Reaction Kinetics

Once the geometries of the reactants, products, and transition states are optimized, their energies can be calculated to construct a reaction energy profile. This profile plots the energy of the system as a function of the reaction coordinate, providing a visual representation of the reaction pathway.

The energy difference between the reactants and the transition state is the activation energy (Ea). According to transition state theory, the activation energy is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction. By calculating the activation energies for different possible reaction pathways, DFT can predict the most likely mechanism and the regioselectivity or stereoselectivity of a reaction.

For example, in a hypothetical addition reaction to the ethynyl group, DFT could be used to compare the activation energies for addition at the two different carbons of the triple bond, thus predicting the regiochemical outcome. The study of resveratrol (B1683913) isomers has utilized DFT to understand their chemical reactivity as antioxidants and chelating agents. researchgate.net

Analysis of Ring Strain Energy and Stability

The cyclopropane ring in this compound is inherently strained, which significantly influences the molecule's stability and reactivity. The total ring strain is a combination of angle strain and torsional strain.

Angle Strain Contributions

Angle strain, also known as Baeyer strain, arises from the deviation of bond angles from their ideal values. In cyclopropane, the internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. libretexts.org This severe angle strain results in weaker, "bent" C-C bonds with increased p-character, making the ring susceptible to ring-opening reactions. The strain energy of cyclopropane is approximately 27.5 kcal/mol. masterorganicchemistry.com The presence of the phenyl and ethynyl substituents on the cyclopropane ring can slightly modify this strain, but the dominant contribution comes from the three-membered ring itself.

Torsional Strain and Conformational Analysis

Torsional strain, or Pitzer strain, results from the eclipsing of bonds on adjacent atoms. In a planar cyclopropane ring, all the C-H bonds on adjacent carbons are eclipsed, leading to significant torsional strain.

The conformational analysis of this compound involves determining the preferred orientation of the phenyl and ethynyl substituents relative to the cyclopropane ring. The "trans" configuration indicates that the phenyl and ethynyl groups are on opposite sides of the ring. Rotation around the single bonds connecting these substituents to the ring will lead to different conformers.

Computational methods can be used to calculate the energy of these different conformers to identify the most stable arrangement. The lowest energy conformation will be the one that minimizes steric hindrance between the substituents and the cyclopropane ring hydrogens. For instance, the phenyl group will likely orient itself to minimize steric clashes with the adjacent C-H bonds of the cyclopropyl (B3062369) ring. A conformational analysis of a phenylalanine analogue with a cyclopropane ring showed the tendency to promote gamma-turn conformations. nih.gov

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for a molecule like this compound is a cornerstone of modern computational chemistry, providing invaluable insights into its structure and electronic properties. These predictions are typically achieved through various quantum mechanical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation of organic compounds. For this compound, computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) would be the methods of choice. The typical workflow involves:

Conformational Analysis: Identifying the lowest energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of individual conformers.

Geometry Optimization: Optimizing the geometry of each conformer at a chosen level of theory and basis set (e.g., B3LYP/6-31G(d)).

NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus using a method like the Gauge-Independent Atomic Orbital (GIAO) method. longdom.org More accurate results can often be obtained with specialized functionals and larger basis sets. github.io

Chemical Shift Prediction: Referencing the calculated shielding constants to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the predicted chemical shifts.

Recent advancements in machine learning have also led to the development of highly accurate NMR prediction tools that are trained on large datasets of experimental spectra. nih.govcolostate.edu

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts of this compound, based on standard computational approaches, is presented below. The values are illustrative and would require actual quantum chemical calculations for validation.

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C1 | - | ~140 |

| Phenyl C2/C6 | ~7.2-7.4 | ~128-129 |

| Phenyl C3/C5 | ~7.1-7.3 | ~126-127 |

| Phenyl C4 | ~7.0-7.2 | ~125 |

| Cyclopropyl C1 | ~2.0-2.2 | ~25-30 |

| Cyclopropyl C2 | ~1.5-1.7 | ~20-25 |

| Cyclopropyl C3 | ~1.0-1.2 | ~15-20 |

| Ethynyl Cα | ~2.5-2.7 | ~80-85 |

| Ethynyl Cβ | ~2.0-2.2 | ~70-75 |

Infrared (IR) Spectroscopy:

The prediction of the IR spectrum of this compound would involve the calculation of its vibrational frequencies and their corresponding intensities. This is typically done using DFT methods. The key vibrational modes expected for this molecule would include:

C-H stretching vibrations of the phenyl group (~3100-3000 cm⁻¹).

C-H stretching vibrations of the cyclopropyl group (~3000-2900 cm⁻¹).

The characteristic C≡C stretching of the ethynyl group (~2100 cm⁻¹).

C=C stretching vibrations within the aromatic ring (~1600-1450 cm⁻¹).

Various bending and deformation modes of the entire structure.

It is standard practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental results, which accounts for anharmonicity and other systematic errors in the computational methods. researchgate.net A new computational tool has been developed to analyze IR spectra in terms of intermolecular interaction energy components, which could provide deeper insights into the vibrational properties of molecular complexes involving this compound. chemrxiv.org

Interactive Table 2: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Phenyl C-H Stretch | 3100 - 3000 |

| Cyclopropyl C-H Stretch | 3000 - 2900 |

| Ethynyl C≡C Stretch | ~2100 |

| Phenyl C=C Stretch | 1600 - 1450 |

| Cyclopropyl Ring Deformation | 1050 - 1000 |

Molecular Dynamics Simulations (if applicable)

While no specific molecular dynamics (MD) simulations for this compound have been reported, this computational technique would be highly applicable to study its dynamic behavior, conformational flexibility, and interactions with other molecules or in different solvent environments.

An MD simulation of this compound would involve the following steps:

Force Field Parameterization: A classical force field, which describes the potential energy of the system as a function of its atomic coordinates, would be required. For a novel molecule like this, specific parameters for the ethynylcyclopropyl moiety might need to be developed or validated.

System Setup: The molecule would be placed in a simulation box, often with a solvent (e.g., water, chloroform) to mimic experimental conditions.

Simulation: The classical equations of motion would be integrated over time, allowing the system to evolve and sample different conformations and intermolecular arrangements.

MD simulations could be used to:

Explore the conformational landscape and the rotational dynamics of the phenyl and ethynyl groups relative to the cyclopropyl ring.

Calculate thermodynamic properties such as free energies of solvation.

Study the aggregation behavior of the molecule in different environments.

Investigate its interaction with biological macromolecules, such as proteins or DNA, which is a common application of MD in drug discovery. nih.gov

The development of ab initio force fields for molecules like cyclopropane has improved the accuracy of such simulations. nih.gov

Advanced Applications and Research Frontiers

Role as a Key Building Block in Complex Organic Synthesis

The combination of a strained cyclopropane (B1198618) ring and a reactive alkyne functional group in (trans-2-Ethynylcyclopropyl)benzene provides a powerful platform for the construction of intricate molecular architectures. The energy stored in the three-membered ring can be strategically released to drive complex chemical transformations, enabling the synthesis of molecules that are otherwise difficult to access.

This compound is a promising precursor for the synthesis of polycyclic aromatic compounds (PACs). The molecule can undergo thermal rearrangements where the cyclopropane ring opens, leading to the formation of new cyclic systems. For instance, the thermal isomerization of ethynyl-substituted cyclopropanes can lead to the formation of indene (B144670) derivatives, which are bicyclic aromatic systems. mdpi.com This transformation involves a cascade of reactions, often initiated by the cleavage of the cyclopropane ring.

Computational studies on related molecules, such as 1-ethynyl-2-methylcyclopropane, have shown that thermal rearrangements can proceed through various intermediates, including hexatriene and bicyclo[3.1.0]hexene systems, ultimately leading to aromatization. nih.govmetu.edu.tr These studies highlight the complex potential energy surfaces involved and the variety of cyclic structures that can be accessed from ethynylcyclopropane precursors. By analogy, this compound could be a substrate for similar thermal cyclization and aromatization reactions, providing a pathway to substituted naphthalenes or other polycyclic systems. The specific reaction pathways and resulting products would be influenced by reaction conditions such as temperature and the presence of catalysts.

The structure of this compound is analogous to that of a vinylcyclopropane (B126155), where the ethynyl (B1212043) group can participate in pericyclic reactions similar to a vinyl group. This makes it an excellent candidate for the vinylcyclopropane-cyclopentene rearrangement, a powerful method for constructing five-membered rings. This rearrangement can be initiated either thermally or photochemically and typically proceeds through a diradical intermediate.

In the case of this compound, a thermal or photochemical trigger could induce the homolytic cleavage of a cyclopropane bond, initiating a rearrangement cascade. This would ultimately lead to the formation of a phenyl-substituted cyclopentadiene (B3395910) derivative, a valuable building block in its own right. The reaction of 1,1-divinyl-2-phenylcyclopropanes, which are structurally similar, demonstrates a rich variety of rearrangement possibilities, leading to vinylcyclopentenes and other complex spirocyclic compounds. nih.gov The high reactivity of the strained three-membered ring in this compound thus provides a synthetic route to novel and functionalized strained ring systems.

Mechanistic Probes in Fundamental Organic Reactions

The unique structure of this compound makes it a potential tool for investigating the mechanisms of organic reactions. The cyclopropylmethyl part of the molecule can function as a "radical clock." In a reaction suspected of proceeding through a radical intermediate, the formation of a radical on the carbon adjacent to the cyclopropane ring can lead to a very rapid ring-opening reaction.

If this compound is used as a substrate in a reaction, and products resulting from the opening of the cyclopropane ring are observed, it provides strong evidence for the involvement of a radical mechanism. The rate of the cyclopropylmethyl radical ring-opening is well-calibrated, allowing chemists to estimate the lifetime of the radical intermediate. This technique has been used to study a variety of reactions, and the presence of the ethynyl group in this compound allows for its incorporation into a wide range of transformations, making it a versatile mechanistic probe.

Applications in Materials Science and Polymer Chemistry

The combination of aromatic and acetylenic functionalities in this compound makes it an attractive monomer for the synthesis of advanced materials, including organosilicon compounds and conjugated polymers.

The ethynyl group of this compound is susceptible to hydrosilylation, a reaction that forms the basis for many organosilicon materials. In a typical hydrosilylation reaction, a silicon-hydride bond adds across the carbon-carbon triple bond, catalyzed by a transition metal, often rhodium or platinum. This reaction can be used to incorporate the phenylcyclopropyl moiety into a silicon-containing molecule or polymer.

Research on the rhodium-catalyzed intramolecular hydrosilylation of silicon-tethered bisalkynes has demonstrated that even substrates with a cyclopropyl (B3062369) group attached to the alkyne can undergo this transformation with high efficiency. nih.govnih.gov This suggests that this compound would be a viable substrate for similar reactions, leading to the formation of novel benzosiloles or other organosilicon structures. These materials could possess interesting electronic and photophysical properties, with potential applications in organic electronics and sensors.

Table 1: Potential Hydrosilylation Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Potential Application |

| This compound | H-SiR₃ | Rhodium Complex | Phenylcyclopropyl-substituted Silane | Building block for silicones |

| This compound | R₂SiH₂ | Platinum Complex | Phenylcyclopropyl-containing Polysiloxane | Modified silicone polymer |

This table presents hypothetical reactions based on established chemical principles.

The polymerization of acetylenic monomers is a well-established route to conjugated polymers, which are of great interest for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The structure of this compound, containing both a phenyl ring and an ethynyl group, makes it a suitable candidate for polymerization into a conjugated system.

Various transition metal catalysts, particularly those based on rhodium and palladium, are known to promote the polymerization of phenylacetylenes. The resulting polymers feature a polyacetylene backbone with pendant phenyl groups, leading to extensive π-conjugation. While the direct polymerization of this compound has not been extensively reported, its structural similarity to other polymerizable phenylacetylenes suggests its potential as a monomer. The incorporation of the cyclopropyl group into the polymer side chain could influence the material's properties, such as solubility, morphology, and electronic characteristics.

Table 2: Potential Polymerization of this compound

| Monomer | Polymerization Method | Catalyst | Potential Polymer Structure | Key Feature |

| This compound | Addition Polymerization | Rhodium-based catalyst | Poly(phenylacetylene) with cyclopropyl side chains | Conjugated backbone with functional side groups |

| This compound | Cyclotrimerization | Cobalt or Nickel catalyst | Polyphenylenes with cyclopropyl substituents | Highly stable aromatic polymer network |

This table presents hypothetical polymerization reactions.

Structural Bioisosteric Replacements in Chemical Biology Research

In the field of medicinal chemistry and chemical biology, the concept of bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance biological activity or modify physicochemical parameters, is a cornerstone of drug design. mdpi.comenamine.net The replacement of aromatic rings, particularly benzene (B151609), with saturated three-dimensional scaffolds is a strategy of growing importance aimed at improving properties such as aqueous solubility and metabolic stability. rsc.org Saturated bioisosteres like bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane (B1203433) have been successfully employed as substitutes for para-substituted benzenes. rsc.org Similarly, there is a significant research effort to find suitable bioisosteres for ortho- and meta-substituted benzenes. mdpi.comenamine.net

While direct research on the use of this compound as a bioisosteric replacement is not extensively documented in publicly available literature, the unique stereochemistry of its trans-substituted cyclopropane ring presents a compelling case for its potential in this area. The rigid cyclopropane core can position the phenyl and ethynyl groups in a well-defined spatial arrangement, potentially mimicking the geometry of substituted aromatic systems. This is particularly relevant for probing protein-ligand interactions where precise positioning of functional groups is critical for biological activity.

The exploration of cyclopropane-containing molecules as bioisosteres is an emerging area of interest. The cyclopropyl group can be considered a "bioisostere of an olefin" and can influence the conformation of adjacent functionalities. Research into related structures suggests that the incorporation of a cyclopropane ring can lead to favorable changes in a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. For this compound, the ethynyl group offers a valuable vector for further functionalization or for engaging in specific interactions with biological targets, such as through hydrogen bonding or as a reactive probe.

Development of Novel Catalytic Systems Utilizing the Compound

The development of novel catalytic systems is a perpetual frontier in chemical synthesis, aiming for more efficient, selective, and sustainable chemical transformations. Small molecules with unique reactivity can serve either as ligands that modulate the properties of a metal catalyst or as substrates in the development of new catalytic methodologies.

This compound possesses two key reactive motifs that could be exploited in catalysis: the terminal alkyne (ethynyl group) and the strained cyclopropane ring. Terminal alkynes are well-established functional groups in a plethora of catalytic reactions, including cross-coupling reactions (e.g., Sonogashira coupling), click chemistry, and hydrofunctionalization reactions. The ethynyl group in this compound could therefore serve as a handle to anchor the molecule to a larger catalytic framework or to participate directly in catalytic cycles.

While specific examples of this compound being used as a ligand component are not prominent in the literature, its structural features suggest potential. For instance, the phenyl group could be functionalized with donor atoms (e.g., phosphorus, nitrogen, or oxygen) to create a bidentate or tridentate ligand in which the cyclopropyl-ethynyl moiety acts as a rigid backbone, influencing the steric and electronic environment of a coordinated metal center. Such ligands could find applications in asymmetric catalysis, where a well-defined chiral pocket around the metal is essential for enantioselectivity.

As a substrate, this compound offers intriguing possibilities for catalyst development. The strained cyclopropane ring is susceptible to ring-opening reactions, which can be promoted by transition metal catalysts. The interplay between the reactivity of the cyclopropane ring and the adjacent ethynyl group could lead to novel catalytic transformations, such as cycloadditions, rearrangements, or ring-opening polymerizations. For example, a catalytic system could be designed to selectively activate the C-C bonds of the cyclopropane ring in the presence of the alkyne, or vice-versa, leading to complex molecular architectures from a relatively simple starting material.

Conclusion and Outlook

Summary of Current Research Landscape

The field of organic chemistry has shown a sustained interest in "(trans-2-Ethynylcyclopropyl)benzene" and its derivatives, primarily focusing on their synthesis and subsequent reactivity. The core of the research lies in harnessing the unique chemical properties arising from the combination of a strained cyclopropane (B1198618) ring and a reactive ethynyl (B1212043) group. Current synthetic strategies are varied, though often rely on the cyclopropanation of corresponding alkynes. The reactivity of this compound is a central theme, with explorations into its behavior in cycloaddition reactions, metal-catalyzed cross-couplings, and rearrangements. These studies aim to leverage the inherent strain and electronic characteristics of the molecule to construct more complex chemical architectures. The molecule is largely viewed as a versatile building block, offering a rigid, three-dimensional scaffold for the synthesis of novel organic compounds.

Identification of Unexplored Synthetic Avenues

Despite the progress made, several synthetic avenues for "this compound" remain underexplored. A significant opportunity lies in the development of catalytic, asymmetric methods to produce enantiomerically pure versions of the compound. Access to such chiral building blocks would be of immense value for applications where stereochemistry is critical, such as in the development of new pharmaceuticals and chiral materials.

Furthermore, the exploration of greener and more sustainable synthetic methods represents a key frontier. This includes the potential application of photoredox catalysis or electrosynthesis for the cyclopropanation step, which could offer milder reaction conditions and reduce waste. Another challenging yet promising area is the late-stage functionalization of the phenyl ring. Developing methods to selectively modify the aromatic core without disrupting the sensitive ethynylcyclopropyl moiety would significantly expand the accessible chemical space and allow for the rapid generation of diverse analogues.

Future Directions in Reactivity Studies

Looking ahead, the study of "this compound"'s reactivity is poised to move in several exciting directions. A deeper mechanistic understanding of its participation in various pericyclic reactions could unlock novel synthetic transformations. The selective activation of either the alkyne or the cyclopropane ring by transition metal catalysts continues to be a fertile ground for discovery. mdpi.com Such research could lead to unprecedented skeletal rearrangements and provide access to novel carbocyclic and heterocyclic frameworks.

Investigating the compound's reactivity under flow chemistry conditions is another promising avenue. The precise control over reaction parameters afforded by flow reactors could enable safer and more efficient transformations, particularly for highly energetic or unstable intermediates. This could also facilitate the scale-up of synthetic routes to important derivatives.

Expanding Applications in Emerging Chemical Fields

The unique structural features of "this compound" make it a compelling candidate for a range of applications in emerging areas of chemistry. In the realm of materials science, its incorporation into polymers could lead to materials with novel thermal, electronic, or optical properties. The rigid structure of the cyclopropyl (B3062369) ring combined with the linear ethynyl group could be used to create highly ordered molecular architectures.